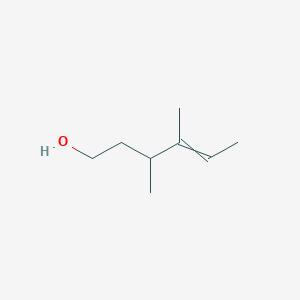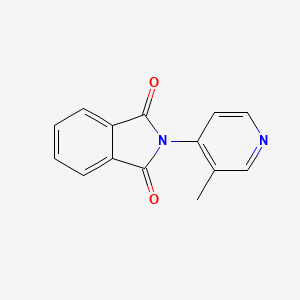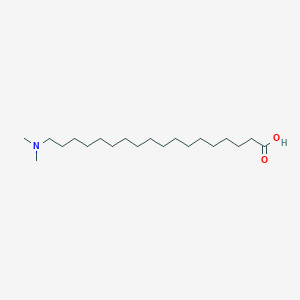
2-(2-Methylphenyl)butane-2-peroxol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methylphenyl)butane-2-peroxol is an organic peroxide compound. Organic peroxides are a class of compounds that contain the peroxide functional group (ROOR’). These compounds are known for their reactivity and are often used as initiators in polymerization reactions, as well as in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylphenyl)butane-2-peroxol typically involves the reaction of 2-methylphenylbutane with hydrogen peroxide under acidic conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the peroxide bond.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up by using large reactors and continuous flow processes. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of automated systems and advanced monitoring techniques helps in maintaining the desired reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Methylphenyl)butane-2-peroxol undergoes various types of chemical reactions, including:
Oxidation: The peroxide group can participate in oxidation reactions, converting other compounds into their oxidized forms.
Reduction: Under certain conditions, the peroxide group can be reduced to form alcohols or other reduced products.
Substitution: The peroxide group can be substituted by other functional groups in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
Oxidation: The major products are often ketones or carboxylic acids.
Reduction: The major products are typically alcohols.
Substitution: The major products depend on the substituent introduced, such as halogenated compounds.
Applications De Recherche Scientifique
2-(2-Methylphenyl)butane-2-peroxol has several applications in scientific research:
Chemistry: It is used as an initiator in polymerization reactions, helping to form polymers from monomers.
Biology: It is studied for its potential effects on biological systems, including its role in oxidative stress and cell signaling.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the production of various industrial chemicals and materials, including plastics and resins.
Mécanisme D'action
The mechanism of action of 2-(2-Methylphenyl)butane-2-peroxol involves the generation of free radicals. The peroxide bond (ROOR’) can homolytically cleave to form two free radicals, which can then initiate various chemical reactions. These free radicals can interact with molecular targets, such as unsaturated bonds in monomers, to initiate polymerization. In biological systems, the free radicals can interact with cellular components, leading to oxidative stress and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl ethyl ketone peroxide: Another organic peroxide used as a polymerization initiator.
Benzoyl peroxide: Commonly used in acne treatment and as a polymerization initiator.
Cumene hydroperoxide: Used in the production of phenol and acetone.
Uniqueness
2-(2-Methylphenyl)butane-2-peroxol is unique due to its specific structure, which imparts distinct reactivity and stability compared to other organic peroxides. Its methylphenyl group provides steric hindrance, which can influence its reactivity and selectivity in chemical reactions.
Propriétés
Numéro CAS |
113588-16-2 |
|---|---|
Formule moléculaire |
C11H16O2 |
Poids moléculaire |
180.24 g/mol |
Nom IUPAC |
1-(2-hydroperoxybutan-2-yl)-2-methylbenzene |
InChI |
InChI=1S/C11H16O2/c1-4-11(3,13-12)10-8-6-5-7-9(10)2/h5-8,12H,4H2,1-3H3 |
Clé InChI |
LXPURERFSRACHF-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C1=CC=CC=C1C)OO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-ethyl-1,2,3,4,5,6-hexahydro-7H-cyclopenta[b]pyridin-7-one](/img/structure/B14297263.png)
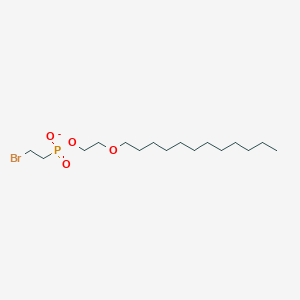
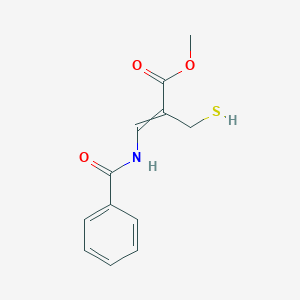
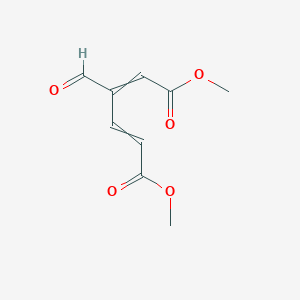
![{[5-(4-Hexadecylphenyl)pyrazin-2-YL]oxy}acetic acid](/img/structure/B14297289.png)
![{2-[(Tributylstannyl)methyl]phenyl}methanol](/img/structure/B14297290.png)
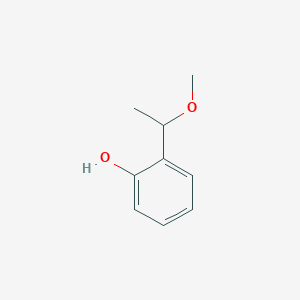
![4-N-[(4-aminoanilino)-hydroxyphosphinothioyl]benzene-1,4-diamine](/img/structure/B14297294.png)
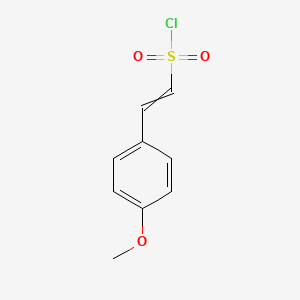
![1-[(Methylsulfanyl)methyl]-2,3-dihydro-1H-indole](/img/structure/B14297300.png)
